![molecular formula C12H11N7OS2 B2449207 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 442647-74-7](/img/structure/B2449207.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including an amine, a pyridine, a triazole, a thiazole, and an acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-5-(pyridin-2(3)-Yl)-1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances has been described . Another study reported the synthesis of related compounds under various reaction conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reducing power activity of test compounds was carried out at different concentrations .Scientific Research Applications
- Thiazole derivatives, including compounds like this one, exhibit antimicrobial properties. They have been investigated for their effectiveness against bacteria and fungi . Further studies could explore their potential as novel antibiotics.
- Five-membered heteroaryl amines, similar to this compound, have demonstrated antiviral activity. Researchers have found them effective against viruses such as Newcastle disease virus . Investigating their mechanism of action and optimizing their structure could lead to promising antiviral therapeutics.
- Thiazoles, especially those containing a thiazolidinone ring, have shown anti-inflammatory and analgesic activity . Further research could explore their potential as pain-relieving agents.
- Thiazoles play a crucial role in medicinal chemistry. They are present in various synthetic drugs, including HIV/AIDS drugs (e.g., ritonavir) and cancer treatment drugs (e.g., tiazofurin) . Investigating the pharmacological properties of this compound could contribute to drug development.
- Thiazoles find applications beyond medicine. They are used in photosensitizers, rubber vulcanization, liquid crystals, and catalysts . Exploring their industrial potential could yield innovative materials and processes.
- Thiazoles are structural features in natural products like vitamin B1 and penicillin . Researchers could investigate the biosynthesis of these compounds and their potential biological roles.
Antimicrobial Activity
Antiviral Potential
Anti-Inflammatory and Analgesic Properties
Drug Design and Discovery
Industrial Applications
Natural Product Synthesis
Mechanism of Action
Target of Action
The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex molecule with multiple functional groupsCompounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a variety of biological targets .
Mode of Action
For instance, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Related compounds such as thiazole and imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, and tumor growth .
Pharmacokinetics
It can be inferred from related compounds that it may have good solubility in water and other polar solvents, which could potentially enhance its bioavailability .
Result of Action
Related compounds have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c13-19-10(8-2-1-3-14-6-8)17-18-12(19)22-7-9(20)16-11-15-4-5-21-11/h1-6H,7,13H2,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOOIWRRQFXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
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